3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride
Description
Properties
IUPAC Name |
3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3S/c9-13(10,11)6-3-4-1-2-5(6)8-7(4)12-8/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQMHSUCCLZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3C2O3)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatricyclo[3220,2,4]nonane-6-sulfonyl fluoride typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H11FO3S
- Molecular Weight : 202.24 g/mol
- Structure : The compound features a tricyclic framework with a sulfonyl fluoride group, which imparts unique reactivity.
Chemistry
In the field of chemistry, 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride serves as a versatile building block for synthesizing complex molecules. Its reactivity makes it suitable for:
- Studying Reaction Mechanisms : The compound can be utilized to investigate various chemical reactions and mechanisms.
- Synthesis of Derivatives : It allows for the creation of diverse derivatives through substitution and functionalization reactions.
Biology
The unique structure of this compound makes it valuable in biological research:
- Enzyme Inhibition Studies : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, allowing researchers to study enzyme interactions and inhibition mechanisms.
- Biological Probes : It can be used as a tool to probe biological systems and understand biochemical pathways.
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials with unique properties:
- Production of Specialty Chemicals : Its reactivity enables the development of chemicals with specific functionalities.
- Material Science : The compound's properties may contribute to advancements in material science, particularly in creating novel materials with tailored characteristics.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various contexts:
- Antimicrobial Activity : Research has shown that compounds derived from this structure exhibit significant antimicrobial properties against various pathogens.
- Enzyme Interaction Studies : Case studies demonstrate how this compound effectively inhibits specific enzymes, providing insights into its mechanism of action in biological systems.
Mechanism of Action
The mechanism of action of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Perfluorinated Sulfonamides ()
Compounds like 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl-N-[(3-octadecyl-2-oxo-4-oxazolidinyl)methyl]-1-octanesulfonamide (CAS: 348144-85-4) share perfluoroalkyl chains but feature sulfonamide (-SO₂NH-) groups instead of sulfonyl fluoride (-SO₂F) . Key differences include:
- Reactivity : Sulfonamides are less reactive toward nucleophilic substitution compared to sulfonyl fluorides, limiting their utility in click chemistry.
- Applications : Sulfonamides are commonly used as surfactants or corrosion inhibitors, whereas sulfonyl fluorides are employed in covalent inhibitor design and polymer synthesis.
Tricyclic Azonia Bromide ()
The bromide salt 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane (C₁₈H₂₄BrNO₄, MW: 398.29) shares a tricyclic oxa-aza core but substitutes the sulfonyl fluoride with a quaternary ammonium bromide group .
- Electronic Effects : The bromide ion and cationic nitrogen center enhance solubility in polar solvents, unlike the neutral sulfonyl fluoride.
- Biological Activity : The azonia bromide is likely a neuromuscular blocker, whereas sulfonyl fluorides may target enzymes via covalent binding.
Reactivity and Stability
Physical Properties
Biological Activity
3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and implications for drug discovery.
Chemical Structure and Properties
This compound has a complex bicyclic structure that contributes to its reactivity and interactions with biological macromolecules. The sulfonyl fluoride group is particularly significant as it can form covalent bonds with nucleophilic sites in proteins, making it a valuable tool for studying protein function and inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁F₃O₃S |
| Molecular Weight | 206.23 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of this compound primarily arises from its ability to act as an activity-based probe (ABP) in chemical biology. Studies have shown that sulfonyl fluorides can selectively label cysteine residues in proteins, allowing for the identification of protein targets and elucidation of signaling pathways.
Case Study: Protein Targeting
In a study utilizing mass spectrometry, researchers demonstrated that a sulfonyl fluoride probe could effectively map interactions with target proteins, revealing novel binding sites and mechanisms of action. The probe underwent hydrolysis and displacement from the active site of the target protein, indicating its potential as a reversible inhibitor in therapeutic applications .
Inhibition Studies
Research has indicated that compounds similar to this compound can inhibit various enzymes involved in disease pathways. For example, sulfonyl fluorides have been shown to inhibit serine hydrolases and other key enzymes linked to cancer progression and inflammatory diseases .
Table 2: Biological Targets and Effects
| Biological Target | Effect | Reference |
|---|---|---|
| Cysteine residues | Covalent modification | |
| Serine hydrolases | Enzyme inhibition | |
| Other proteases | Potential therapeutic applications |
Recent Discoveries
Recent research has highlighted the versatility of this compound as a chemical probe for studying protein dynamics and interactions. Its ability to irreversibly modify target proteins provides insights into enzyme mechanisms and potential therapeutic targets.
Implications for Drug Discovery
The unique reactivity profile of sulfonyl fluorides positions them as promising candidates in drug discovery pipelines, particularly for developing inhibitors against challenging targets such as kinases and proteases involved in cancer and other diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Oxatricyclo[3.2.2.0²,⁴]nonane-6-sulfonyl fluoride, and what critical parameters must be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach, starting with the cyclization of precursor epoxides or oxetanes to form the tricyclic core, followed by sulfonation using sulfur trioxide or fluorosulfonic acid derivatives. Key parameters include temperature control (<0°C during sulfonation to avoid side reactions) and stoichiometric precision of fluorinating agents (e.g., SF₄ or DAST). Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect intermediate formation .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of ¹⁹F NMR (to confirm sulfonyl fluoride functionality, δ ~50-60 ppm) and ¹H/¹³C NMR (to verify the tricyclic backbone). High-resolution mass spectrometry (HRMS) or elemental analysis is critical for molecular formula confirmation. Purity should be assessed via HPLC with a C18 column (acetonitrile/water gradient) or by differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities .
Q. What safety protocols are essential when handling 3-Oxatricyclo[3.2.2.0²,⁴]nonane-6-sulfonyl fluoride in laboratory settings?
- Methodological Answer : Due to the sulfonyl fluoride group’s reactivity and potential toxicity, use fume hoods , nitrile gloves, and chemical-resistant aprons. Store the compound under inert gas (argon) at -20°C to prevent hydrolysis. Refer to safety data sheets (SDS) for fluorosulfonates, which emphasize emergency eye washes and neutralization protocols for accidental exposure (e.g., using calcium gluconate gel for skin contact) .
Advanced Research Questions
Q. How does the tricyclic oxetane scaffold influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The rigid tricyclic structure imposes steric constraints that can hinder nucleophilic attack at the sulfonyl fluoride site. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimentally, compare reaction rates with acyclic sulfonyl fluorides using kinetic assays (e.g., UV-Vis monitoring of fluoride release). X-ray crystallography of intermediates can reveal geometric distortions .
Q. What strategies can resolve contradictions in reported catalytic activity of this compound in polymer crosslinking?
- Methodological Answer : Discrepancies may arise from solvent polarity or residual moisture. Design controlled experiments to isolate variables:
- Test crosslinking efficiency in anhydrous vs. humid conditions.
- Use MALDI-TOF to analyze polymer end-group composition.
- Apply Arrhenius plots to differentiate thermal vs. hydrolytic degradation pathways. Cross-reference findings with fluorosulfonate reactivity databases (e.g., PubChem’s hydrolysis profiles) .
Q. How can computational chemistry predict the stability of derivatives formed via sulfonyl fluoride-mediated click reactions?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess thermodynamic stability of adducts (e.g., with amines or thiols). Use Gaussian or ORCA software for transition-state modeling. Validate predictions by synthesizing derivatives and analyzing stability via accelerated aging tests (e.g., 70°C/75% RH for 48 hours) paired with LC-MS degradation profiling .
Q. What advanced spectroscopic techniques are suitable for probing the electronic effects of the sulfonyl fluoride group in this compound?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) can quantify electron-withdrawing effects by analyzing sulfur 2p binding energy shifts. Complement with Fourier-transform infrared (FTIR) to track S=O and S-F stretching vibrations. For dynamic behavior, use time-resolved fluorescence spectroscopy to study solvent interactions, particularly in polar aprotic media like DMF .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data for this compound in organic solvents?
- Methodological Answer : Systematically replicate solubility tests using standardized protocols (e.g., USP <911>). Employ dynamic light scattering (DLS) to detect micelle formation in solvents like THF or DCM. Cross-validate with quantum mechanical calculations (e.g., COSMO-RS) to predict solvent-solute interactions. Publish raw data (e.g., UV-Vis absorbance curves) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
